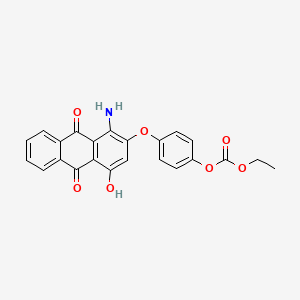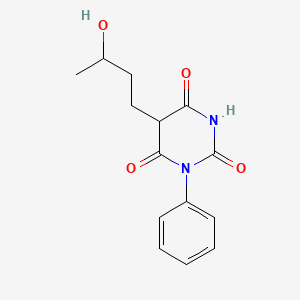
5-(3-Hydroxybutyl)-1-phenylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Hydroxybutyl)-1-phenylbarbituric acid is a compound that belongs to the class of barbiturates, which are derivatives of barbituric acid. Barbiturates have historically been used as sedatives and anesthetics. The specific structure of this compound includes a phenyl group and a hydroxybutyl side chain, which may impart unique properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybutyl)-1-phenylbarbituric acid typically involves the condensation of urea with malonic acid derivatives, followed by the introduction of the phenyl and hydroxybutyl groups. One common method involves the following steps:
Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base such as sodium ethoxide to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with a phenyl group using phenyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(3-Hydroxybutyl)-1-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Oxidation of the hydroxybutyl group can yield 5-(3-oxobutyl)-1-phenylbarbituric acid or 5-(3-carboxybutyl)-1-phenylbarbituric acid.
Reduction: Reduction of the carbonyl groups can produce 5-(3-hydroxybutyl)-1-phenyl-1,3,5-trihydroxybarbituric acid.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, sulfonyl, or halogen groups.
科学研究应用
5-(3-Hydroxybutyl)-1-phenylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic, as well as its effects on the central nervous system.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 5-(3-Hydroxybutyl)-1-phenylbarbituric acid involves its interaction with the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The hydroxybutyl group may also play a role in modulating the compound’s activity and bioavailability.
相似化合物的比较
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used as a short-term sedative and for the treatment of insomnia.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
5-(3-Hydroxybutyl)-1-phenylbarbituric acid is unique due to the presence of the hydroxybutyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This structural difference could potentially lead to variations in its efficacy, duration of action, and side effect profile.
属性
CAS 编号 |
17148-45-7 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
5-(3-hydroxybutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18,20) |
InChI 键 |
RLSZRIYHPDTEIB-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


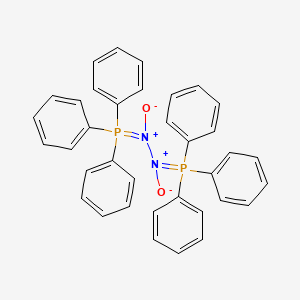


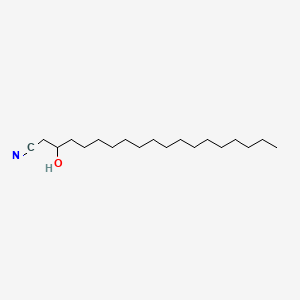
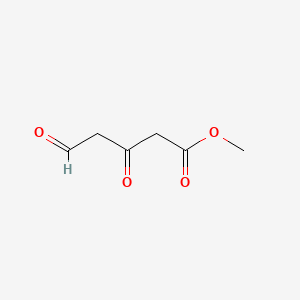
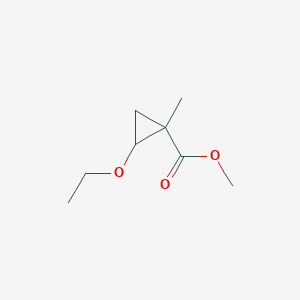
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
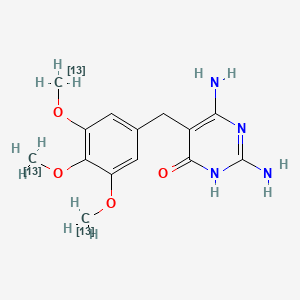
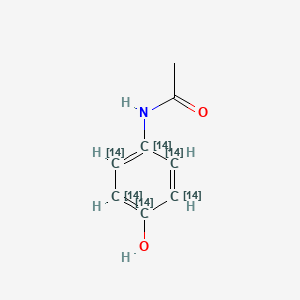
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
